4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This specific compound features a phenyl group and a thienylmethyl substituent, contributing to its unique chemical properties and potential applications in medicinal chemistry. The molecular formula of this compound is C13H11N3S2, with a molecular weight of 273.38 g/mol .
This compound is classified as a thiazole derivative and is often utilized in proteomics research due to its potential biological activities, including antimicrobial and antioxidant properties . It is synthesized from various precursors through established organic chemistry methods, making it accessible for research purposes.
The synthesis of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be achieved through several methods:
These synthetic routes often involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol consists of a triazole ring substituted at positions 4 and 5 with a phenyl group and a thienylmethyl group respectively. The thiazole moiety contributes to its reactivity and solubility characteristics.
Key structural data includes:
The reactivity of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is influenced by its functional groups:
These reactions are significant for modifying the compound's structure for enhanced biological activity or for synthesizing derivatives with specific properties .
The mechanism of action for 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol primarily involves its interaction with biological targets through its thiol group. This group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the triazole ring may interact with metal ions or other biomolecules, contributing to its pharmacological effects.
Research indicates that compounds in this class exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
The physical properties of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol include:
Chemical properties include:
Data on melting points and boiling points are often determined experimentally but may vary based on purity and specific synthesis methods used.
4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
The 1,2,4-triazole-3-thiol scaffold represents a privileged structural motif in contemporary medicinal chemistry, characterized by its remarkable versatility and broad spectrum of biological activities. This nitrogen-rich heterocyclic system serves as the fundamental core for designing novel therapeutic agents targeting diverse pathological conditions. Derivatives such as 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exemplify strategic molecular modifications aimed at enhancing pharmacological profiles through synergistic integration of aromatic and heteroaromatic substituents. The scaffold's intrinsic stability, capacity for hydrogen bonding, and metal coordination properties contribute significantly to its prevalence in drug discovery programs aimed at addressing unmet medical needs across oncology, infectious diseases, and immunomodulation [6] [9].
The 1,2,4-triazole nucleus—a five-membered aromatic ring containing three nitrogen atoms—exhibits exceptional physicochemical properties that underpin its pharmaceutical utility. Its dipole moment (approximately 5 Debye) facilitates strong electrostatic interactions with biological targets, while its balanced lipophilicity-hydrophilicity profile enhances membrane permeability and aqueous solubility. These characteristics enable optimal pharmacokinetic behavior critical for drug bioavailability. The hydrogen-bonding capacity of triazole nitrogen atoms (both as acceptors and donors) permits complex interactions with enzyme active sites and receptor pockets. This is exemplified by triazole-containing drugs like fluconazole (antifungal), anastrozole (anticancer), and alprazolam (anxiolytic), which leverage these interactions for target specificity [9].
Table 1: Marketed Pharmaceuticals Containing 1,2,4-Triazole Core Structure
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target |
---|---|---|---|
Fluconazole | Antifungal | 1-(2,4-Difluorophenyl)-substituted triazole | Lanosterol 14α-demethylase (CYP51) |
Anastrozole | Anticancer (breast) | 3,5-Bis(4-cyanophenyl)-4H-1,2,4-triazole | Aromatase enzyme |
Alprazolam | Anxiolytic | Fused triazolobenzodiazepine | GABAA receptor complex |
Rizatriptan | Antimigraine | 4-(4-Pyridinylmethyl)-1H-triazole-5-amine | Serotonin 5-HT1B/1D receptors |
Trazodone | Antidepressant | 1-[3-(4-Chlorophenyl)propyl]piperazine-triazole | Serotonin transporter (SERT) |
The metabolic stability of the triazole ring—resistant to both oxidative and hydrolytic degradation—confers prolonged half-lives to drug molecules, reducing dosing frequency. Furthermore, its planar geometry enables π-stacking interactions with aromatic amino acid residues in proteins, enhancing binding affinity. The synthetic accessibility of 4,5-disubstituted derivatives allows extensive structure-activity relationship exploration, positioning the 1,2,4-triazole as a versatile template for rational drug design. Computational studies consistently demonstrate that triazole incorporation improves ligand efficiency metrics in molecular hybrids, validating its role as a privileged scaffold in pharmacophore development [6] [9].
The thiol/thione moiety (–SH/C=S) introduces distinctive reactivity and coordination behavior that profoundly influences biological activity. This functionality exhibits pH-dependent tautomerism, existing in thione (major) and thiol (minor) forms under physiological conditions. The thione form demonstrates enhanced metal-chelating capacity through sulfur coordination, enabling inhibition of metalloenzymes—particularly metallo-β-lactamases (MBLs) like NDM-1 and VIM-4—by displacing catalytic zinc ions. This mechanism was validated crystallographically for triazole-3-thione derivatives complexed with NDM-1, showing bidentate coordination with Zn²⁺ ions at distances of 2.3–2.5 Å [3].
Table 2: Electronic and Coordination Properties of Triazole-3-thiol/thione System
Property | Significance in Bioactivity | Experimental Evidence |
---|---|---|
Tautomeric Equilibrium | Influences nucleophilicity, redox behavior, and protein binding | NMR studies show >90% thione form in DMSO solution at 25°C [2] |
Zinc Affinity | Enables inhibition of metalloenzymes | X-ray crystallography of NDM-1 complexes [3] |
Radical Scavenging | Contributes to antioxidant potential | DPPH assay with IC50 12–45 μM [6] |
Hydrogen Bonding Capacity | Enhanced target binding via S–H···O/N and C=S···H–N interactions | Molecular docking studies with IDO1 enzyme [4] |
π-Conjugation Extension | Modulates electronic distribution and redox potentials | UV-Vis spectra show λmax 270–290 nm [10] |
Beyond metal coordination, the thione sulfur participates in covalent interactions with cysteine residues in enzyme active sites, as demonstrated in indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. Triazole-thiones like those reported in immunooncology research disrupt tryptophan-to-kynurenine metabolism by blocking the heme-binding pocket of IDO1, with IC50 values reaching nanomolar levels. The redox-active nature of the C=S group contributes to antioxidant effects through radical quenching, while its hydrogen-bond accepting ability augments target binding affinity. These multifaceted interactions enable the thiol/thione group to serve as a critical pharmacophoric element that enhances the biological performance of triazole derivatives across therapeutic domains [4] [6].
The evolution of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols reflects strategic advances in heterocyclic medicinal chemistry. Initial explorations focused on monosubstituted derivatives (e.g., 1H-1,2,4-triazole-3-thiol) primarily investigated as ligands in coordination chemistry and corrosion inhibitors during the 1970s-1980s. The discovery of clinically successful N-substituted triazole antifungals in the 1990s catalyzed interest in C4/C5 modifications to enhance pharmacological profiles. Systematic structure-activity relationship (SAR) studies revealed that bulky hydrophobic groups at N4 (e.g., phenyl, substituted phenyl) improved membrane penetration, while heteroaromatic substituents at C5 (e.g., thienyl, furyl, pyridyl) enabled π-stacking interactions with biological targets [6] [9].
The strategic incorporation of thienylmethyl at C5—as exemplified by 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol—emerged as a significant innovation during the early 2000s. Thiophene's electron-rich aromatic system confers enhanced binding affinity to purinergic receptors and improved blood-brain barrier permeability compared to phenyl analogues. Concurrently, N4-phenyl substitution provided metabolic stability against hepatic oxidation. This design paradigm was validated through comprehensive screening against cancer cell lines, showing that thiophene-containing derivatives exhibited superior cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells compared to aliphatic analogues [1] [6].
Modern developments (2015–present) focus on molecular hybridization strategies, combining the triazole-thione core with pharmacophores from bioactive natural products or established drugs. Notable examples include isatin-triazole hybrids acting as microtubule-affinity regulating kinase 4 inhibitors and fluconazole-triazole conjugates with dual antifungal/antibacterial activity. Contemporary synthetic methodologies—particularly click chemistry—have enabled efficient generation of diverse chemical libraries for high-throughput screening. These advances have cemented 4,5-disubstituted triazole-3-thiols as versatile scaffolds for addressing multidrug-resistant infections, aggressive malignancies, and immune evasion mechanisms [1] [3] [9].
Table 3: Evolution of Key Structural Modifications in Triazole-3-thiol Scaffolds
Time Period | Dominant Substitution Pattern | Representative Derivatives | Primary Therapeutic Focus |
---|---|---|---|
1970s–1980s | Monosubstituted | 1H-1,2,4-Triazole-3-thiol | Coordination chemistry / Corrosion |
1990s–Early 2000s | N4-Alkyl/C5-H | 4-Methyl-4H-1,2,4-triazole-3-thiol [10] | Anticonvulsant / Antifungal |
Mid 2000s | N4-Aryl/C5-Alkyl | 4-Phenyl-5-(alkyl)-4H-1,2,4-triazole-3-thiol | Anticancer / Antimicrobial |
2010–2015 | N4-Aryl/C5-Heteroaryl | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol [5] | Kinase inhibition / Immunomodulation |
2015–Present | Hybrid pharmacophores | Isatin-triazole hybrids [1] / Fluconazole-triazole conjugates | Dual-target therapies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7